1-Butylpyridin-1-ium benzoate
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Overview
Description
1-Butylpyridin-1-ium benzoate is a quaternary ammonium salt formed by the combination of 1-butylpyridin-1-ium and benzoate ions. This compound is part of the pyridinium salts family, which are known for their diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butylpyridin-1-ium benzoate can be synthesized through a quaternization reaction where 1-butylpyridine reacts with benzoic acid under controlled conditions. The reaction typically involves heating the reactants in a suitable solvent, such as acetonitrile or ethanol, and using a catalyst like sulfuric acid to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the purification of the product through recrystallization or distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 1-Butylpyridin-1-ium benzoate undergoes various chemical reactions, including:
Substitution Reactions: The benzoate ion can be substituted with other anions through ion-exchange reactions.
Oxidation and Reduction: The pyridinium ring can participate in redox reactions, altering its electronic properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halide salts (e.g., sodium chloride) under mild heating conditions.
Oxidation and Reduction: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Major Products:
Substitution Reactions: Products include new pyridinium salts with different anions.
Oxidation and Reduction: Products include oxidized or reduced forms of the pyridinium ring.
Scientific Research Applications
1-Butylpyridin-1-ium benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-butylpyridin-1-ium benzoate involves its interaction with molecular targets through ionic and hydrogen bonding. The benzoate ion can interact with proteins and enzymes, altering their activity. The pyridinium ring can participate in electron transfer reactions, influencing cellular processes .
Comparison with Similar Compounds
1-Butylpyridin-1-ium Bromide: Similar structure but with a bromide ion instead of benzoate.
1-Butylpyridinium Hexafluorophosphate: Used in electrochemical applications due to its high ionic conductivity.
Uniqueness: 1-Butylpyridin-1-ium benzoate is unique due to its combination of the pyridinium ring and benzoate ion, which provides distinct chemical properties and applications. Its ability to form stable complexes and participate in various chemical reactions makes it a versatile compound in research and industry .
Properties
CAS No. |
920759-10-0 |
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Molecular Formula |
C16H19NO2 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
1-butylpyridin-1-ium;benzoate |
InChI |
InChI=1S/C9H14N.C7H6O2/c1-2-3-7-10-8-5-4-6-9-10;8-7(9)6-4-2-1-3-5-6/h4-6,8-9H,2-3,7H2,1H3;1-5H,(H,8,9)/q+1;/p-1 |
InChI Key |
WCVZOLVJDOSMHM-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+]1=CC=CC=C1.C1=CC=C(C=C1)C(=O)[O-] |
Origin of Product |
United States |
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